Thiazolo[5,4-b]pyridin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXNGMQCDZNJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CS2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701807 | |
| Record name | [1,3]Thiazolo[5,4-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948306-28-3 | |
| Record name | [1,3]Thiazolo[5,4-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,3]thiazolo[5,4-b]pyridin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Basic Properties of Thiazolo[5,4-b]pyridin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Understanding the physicochemical properties of its derivatives is paramount for effective drug design and development. This guide provides an in-depth analysis of the basic properties of a key exemplar, thiazolo[5,4-b]pyridin-6-amine. We will explore the structural determinants of its basicity, present a validated experimental protocol for pKa determination, discuss computational prediction approaches, and contextualize the importance of these properties in drug discovery.
Introduction: The Significance of the Thiazolo[5,4-b]pyridine Scaffold
The fusion of a thiazole and a pyridine ring creates the thiazolo[5,4-b]pyridine bicyclic system, a heterocyclic scaffold that has garnered considerable attention in medicinal chemistry.[2] Its structural resemblance to biologically important purine analogues and other key skeletons makes it a valuable template for designing molecules that can interact with a wide array of biological targets.[2]
Derivatives of this scaffold have been investigated for a diverse range of biological activities, including:
-
Kinase Inhibition: As potent inhibitors of kinases like c-KIT and Phosphoinositide 3-Kinase (PI3K), they are being explored for applications in oncology, particularly for overcoming drug resistance.[1][2][3]
-
Receptor Modulation: They have been developed as agonists for sphingosine-1-phosphate (S1P) receptors, with potential immunomodulatory applications.[1]
-
Antimicrobial and Anticancer Activity: The scaffold is a core component of compounds showing antimicrobial, antifungal, and cytotoxic effects.[4][5][6]
The 6-amino substituent is a common feature in many active analogues, acting as a versatile handle for further chemical modification and a key interaction point with biological targets.[1] The basicity of this amine, along with the nitrogen atoms within the heterocyclic core, is a critical determinant of the molecule's overall physicochemical profile, influencing its solubility, membrane permeability, and binding affinity to target proteins.
Analysis of Basic Centers in Thiazolo[5,4-b]pyridin-6-amine
The structure of thiazolo[5,4-b]pyridin-6-amine presents three primary nitrogen atoms that can act as Brønsted-Lowry bases, accepting a proton. The relative basicity of these sites dictates the molecule's primary protonation state at physiological pH.
-
N1 (Thiazole Nitrogen): The lone pair of the thiazole nitrogen is generally less basic compared to pyridine-like nitrogens due to the electronic influence of the adjacent sulfur atom.
-
N4 (Pyridine Nitrogen): The lone pair on the pyridine nitrogen is located in an sp² hybrid orbital and is available for protonation. Its basicity is comparable to that of pyridine itself (pKa ~5.2), but is modulated by the fused thiazole ring.[7]
-
N6 (Exocyclic Amino Group): The exocyclic amino group is a primary amine. In aniline, the pKa of the conjugate acid is ~4.6, with the lone pair being delocalized into the aromatic ring. In 6-aminopyridine, the basicity is higher due to the electronic nature of the pyridine ring. The fusion of the thiazole ring will further influence the electron density on this nitrogen.
Prediction of the Most Basic Center: Based on the electronic properties of analogous heterocyclic systems, the pyridine nitrogen (N4) is predicted to be the most basic center in the neutral molecule. The exocyclic amine (N6) is also a likely protonation site, and its basicity will be competitive with the pyridine nitrogen. The thiazole nitrogen (N1) is expected to be the least basic. Determining the precise pKa values experimentally is crucial for a definitive understanding.
Diagram: Potential Protonation Sites
The following diagram illustrates the key basic centers within the thiazolo[5,4-b]pyridin-6-amine structure.
Caption: Workflow for spectrophotometric pKa determination.
Computational pKa Prediction
In parallel with experimental determination, computational methods provide valuable insights into the basic properties of molecules. These in silico approaches can predict pKa values, identify the most likely protonation sites, and rationalize the electronic factors at play. [8] Common Approaches:
-
Quantum Mechanics (QM): High-level QM calculations, often using Density Functional Theory (DFT), can be used to compute the Gibbs free energy of the neutral and protonated species. [7]The pKa can then be derived from the free energy change of the protonation reaction. These methods can be computationally intensive but offer high accuracy.
-
Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate structural or physicochemical descriptors with experimentally determined pKa values. [9]Machine learning algorithms, such as artificial neural networks (ANN), are increasingly used to build sophisticated QSPR models for pKa prediction. [10][11]* Combined QM/ML Models: Hybrid approaches that leverage QM-calculated descriptors as inputs for machine learning models are emerging as state-of-the-art, achieving high accuracy across diverse chemical spaces. [12] Utility and Limitations: Computational tools are invaluable for high-throughput screening of virtual libraries and for prioritizing compounds for synthesis and experimental testing. However, prediction accuracy can be limited by the quality of the underlying models and training data, especially for novel or complex heterocyclic systems. [10]Therefore, computational predictions should be viewed as complementary to, and not a replacement for, rigorous experimental validation.
| Method | Strengths | Weaknesses | Typical Accuracy (RMSE) |
| Quantum Mechanics (DFT) | High accuracy, provides mechanistic insight. | Computationally expensive, sensitive to model chemistry. | 0.5 - 1.0 pKa units |
| QSPR / Machine Learning | Very fast, suitable for large datasets. | Less accurate for novel scaffolds, requires large training sets. | 0.5 - 1.0 pKa units [10] |
| Combined QM/ML | Balances speed and accuracy, state-of-the-art performance. | Complex to implement, requires expertise in both fields. | 0.5 - 0.8 pKa units [12] |
Implications of Basicity in Drug Development
The pKa of thiazolo[5,4-b]pyridin-6-amine and its derivatives is not merely an academic value; it is a critical parameter that profoundly impacts a molecule's journey to becoming a drug.
-
Aqueous Solubility: The protonated, cationic form of a basic compound is generally much more water-soluble than the neutral form. A pKa within the physiological range means that solubility will be pH-dependent, affecting dissolution in the gastrointestinal tract. [13]* Membrane Permeability (ADME): According to the pH-partition hypothesis, only the neutral form of a drug can passively diffuse across biological membranes. A compound that is predominantly protonated (charged) at physiological pH (~7.4) may exhibit poor absorption and cell penetration.
-
Target Binding: Many drug-target interactions, particularly with kinases, involve the formation of hydrogen bonds or ionic interactions. [14]The protonation state of the ligand is crucial for these interactions. For example, a protonated pyridine nitrogen can act as a hydrogen bond donor, an interaction that would be impossible for the neutral form.
-
Off-Target Effects: The basicity of a molecule can lead to interactions with unintended targets, such as the hERG potassium channel, which can cause cardiotoxicity. Understanding and modulating pKa is a key strategy in mitigating such risks.
Conclusion
Thiazolo[5,4-b]pyridin-6-amine is a representative of a therapeutically important class of heterocyclic compounds. Its basic properties, governed by the interplay of its pyridine, thiazole, and exocyclic amine nitrogens, are fundamental to its behavior as a potential drug candidate. A thorough characterization of its pKa through robust experimental methods, such as spectrophotometric titration, is essential. These experimental efforts, supported and guided by modern computational models, provide the critical physicochemical data needed by researchers and drug development professionals to optimize solubility, permeability, and target affinity, ultimately enabling the rational design of safer and more effective medicines.
References
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MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Online] Available at: [Link]
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ResearchGate. (PDF) Methods of synthesis and properties of thiazolopyridines. [Online] Available at: [Link]
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ResearchGate. Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. [Online] Available at: [Link]
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PMC. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. [Online] Available at: [Link]
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NIH. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. [Online] Available at: [Link]
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PMC - NIH. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. [Online] Available at: [Link]
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Abosyn. thiazolo[5,4-b]pyridin-5-amine. [Online] Available at: [Link]
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PMC. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Online] Available at: [Link]
-
ResearchGate. A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas | Request PDF. [Online] Available at: [Link]
-
PMC. Development of Methods for the Determination of pKa Values. [Online] Available at: [Link]
-
PubMed Central. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. [Online] Available at: [Link]
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Simple Method for the Estimation of pKa of Amines†. [Online] Available at: [Link]
-
The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents and. [Online] Available at: [Link]
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MDPI. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. [Online] Available at: [Link]
-
PMC. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. [Online] Available at: [Link]
-
MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Online] Available at: [Link]
-
ResearchGate. Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach | Request PDF. [Online] Available at: [Link]
-
ACS Publications. How to Predict the pKa of Any Compound in Any Solvent | ACS Omega. [Online] Available at: [Link]
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ACS Publications. QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions | Journal of Chemical Theory and Computation. [Online] Available at: [Link]
-
PMC. Protonation Effects in Protein‐Ligand Complexes – A Case Study of Endothiapepsin and Pepstatin A with Computational and Experimental Methods. [Online] Available at: [Link]
-
Frontiers. Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. [Online] Available at: [Link]
-
Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. [Online] Available at: [Link]
-
SciRes Literature. Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. [Online] Available at: [Link]
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Physical and chemical properties of Thiazolo[5,4-b]pyridin-6-amine derivatives
This technical guide provides a comprehensive analysis of Thiazolo[5,4-b]pyridin-6-amine derivatives, a privileged scaffold in medicinal chemistry known for its bioisosteric relationship to purines and utility in kinase inhibition.
Executive Summary
Thiazolo[5,4-b]pyridin-6-amine represents a fused bicyclic heteroaromatic system where a thiazole ring is fused to the b-face of a pyridine ring. This scaffold has emerged as a critical pharmacophore in drug discovery, particularly for targeting ATP-binding sites in kinases (e.g., PI3K, c-KIT, CDK4/6). Its planar architecture, combined with specific hydrogen-bond donor/acceptor motifs, allows it to mimic the adenine core of ATP, facilitating high-affinity interactions with the hinge region of enzymes.
Structural Architecture & Electronic Profile
Nomenclature and Numbering
Correct numbering is vital for establishing structure-activity relationships (SAR). The IUPAC numbering for the [1,3]thiazolo[5,4-b]pyridine system assigns the sulfur atom as position 1.
-
Position 1: Sulfur (S)[1]
-
Position 4: Nitrogen (Pyridine N)[4]
-
Position 6: Carbon (Site of the primary amine group)
The 6-amine substituent is located on the pyridine ring, meta to the pyridine nitrogen (N4) and para to the bridgehead carbon (C7a).
Electronic Distribution
The scaffold exhibits a unique electronic pull-push system:
-
Electron Withdrawal: The pyridine nitrogen (N4) and thiazole nitrogen (N3) exert an electron-withdrawing effect, decreasing the electron density of the ring system compared to naphthalene.
-
Electron Donation: The amino group at C6 acts as a resonance donor (+M effect), increasing electron density at the ortho positions (C5 and C7) and the para position (bridgehead C7a). This modulation is critical for stabilizing the cationic transition states during electrophilic aromatic substitution.
Physicochemical Profiling
The following table summarizes the core properties of the parent 6-amine scaffold and typical derivatives.
| Property | Value / Characteristic | Relevance to Drug Discovery |
| Molecular Weight | ~151.19 Da (Core) | Low MW allows for significant decoration (Fragment-Based Drug Design). |
| LogP (Lipophilicity) | 1.1 – 1.6 (Core) | Optimal range for oral bioavailability; derivatives often reach 3.0–4.5. |
| pKa (Pyridine N4) | ~3.0 – 4.0 | Weakly basic; remains largely unprotonated at physiological pH (7.4). |
| pKa (6-Amine) | ~3.5 – 5.0 | Low basicity (aniline-like); acts primarily as a H-bond donor. |
| Solubility | Low in water; Soluble in DMSO, DMF | Requires polar substituents (e.g., morpholine, piperazine) for aqueous solubility. |
| H-Bond Donors | 2 (Primary Amine) | Critical for interacting with backbone carbonyls in kinase hinge regions. |
| H-Bond Acceptors | 2 (N3, N4) | N4 is the primary acceptor for hinge binding interactions. |
| Melting Point | > 200°C (Core) | Indicates high crystal lattice energy and stability. |
Synthetic Methodologies
The synthesis of Thiazolo[5,4-b]pyridin-6-amine derivatives typically proceeds via two primary routes: the Nitro-Reduction Pathway (for generating the amine) and the Halogen-Displacement Pathway (for C2 functionalization).
Pathway A: The Nitro-Reduction Route
This is the standard approach for accessing the 6-amine core.
-
Cyclization: Reaction of 3-amino-2-chloro-5-nitropyridine with a thioamide or potassium thiocyanate/acid yields the 6-nitrothiazolo[5,4-b]pyridine core.
-
Reduction: The nitro group is reduced to the primary amine using Iron/Ammonium Chloride or Hydrogenation (Pd/C).
Pathway B: The C6-Bromo Coupling Route
Used when late-stage diversification is required.
-
Cyclization: Start with 3-amino-5-bromo-2-chloropyridine.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling of the C6-bromide with various amines or ammonia surrogates.
Visualization of Synthetic Workflows
Caption: Figure 1. Primary synthetic workflow for accessing and derivatizing the 6-amine scaffold.
Chemical Reactivity & Derivatization[4][5][6][7][8]
The 6-Amine Handle
The amino group at position 6 is the primary vector for expanding the molecule into the "solvent-exposed" region of a protein binding pocket.
-
Acylation: Reacts readily with acid chlorides to form amides.
-
Sulfonylation: Forms sulfonamides, which are crucial for PI3K selectivity (e.g., interacting with Lys802 in PI3Kα).
-
Urea Formation: Reaction with isocyanates yields ureas, often improving potency against c-KIT mutants.
The C2 Position (Thiazole)
The C2 position is susceptible to:
-
Nucleophilic Displacement: If a leaving group (e.g., -SMe, -Cl) is present.
-
C-H Activation: Direct arylation is possible but less common than C6 functionalization.
Experimental Protocols
Protocol 5.1: Synthesis of Thiazolo[5,4-b]pyridin-6-amine (Nitro Reduction)
Objective: To reduce 6-nitrothiazolo[5,4-b]pyridine to the corresponding 6-amine.
Reagents:
-
6-Nitrothiazolo[5,4-b]pyridine (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium Chloride (NH4Cl) (5.0 eq)
-
Solvent: Ethanol/Water (4:1 v/v)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-nitrothiazolo[5,4-b]pyridine (1 mmol) in Ethanol (20 mL) and Water (5 mL).
-
Addition: Add Ammonium Chloride (5 mmol) followed by Iron powder (5 mmol).
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2–4 hours. Monitor progress via TLC (eluent: 5% MeOH in DCM). The starting material (yellow) should disappear, and a fluorescent spot (amine) should appear.
-
Workup: Filter the hot reaction mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with saturated NaHCO3 solution. Dry the organic layer over MgSO4, filter, and concentrate.
-
Purification: If necessary, purify via flash column chromatography (DCM/MeOH gradient).
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the nitro-shifted aromatic protons and the appearance of a broad singlet (NH2) around 5.0–6.0 ppm.
-
MS (ESI): Observe [M+H]+ peak corresponding to the amine mass (M_nitro - 30).
Biological Relevance & SAR
Kinase Binding Mode
The Thiazolo[5,4-b]pyridine scaffold is a "hinge binder."[4]
-
N4 (Pyridine): Acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the kinase hinge residue (e.g., Val851 in PI3K).
-
C6-NH (Amine/Amide): Acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl of the hinge residue.
Structure-Activity Relationship (SAR) Visualization
Caption: Figure 2. Pharmacophore mapping of the scaffold. N4 and C6 are critical for hinge interactions.
References
-
BenchChem. "Thiazolo[5,4-b]pyridine-6-carboxylic Acid | CAS 1256804-25-7." BenchChem Product Catalog. Accessed February 6, 2026. Link
-
Lee, H., et al. "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance."[4] International Journal of Molecular Sciences, vol. 20, no. 10, 2019. Link
-
Zhang, Y., et al. "Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors."[4] Molecules, vol. 25, no.[1][5][6] 19, 2020. Link
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PubChem. "Thiazolo[5,4-b]pyridine | C6H4N2S."[7] National Library of Medicine. Accessed February 6, 2026. Link
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Chaban, T., et al. "Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives."[8] Acta Chimica Slovenica, vol. 67, 2020, pp. 1035–1043.[8] (Note: Comparative reference for isomeric [4,5-b] scaffold properties). Link
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An In-Depth Technical Guide to the Spectroscopic Characterization of Thiazolo[5,4-b]pyridin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system of immense interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, acting as potent inhibitors of various kinases and other therapeutic targets.[1][2] Thiazolo[5,4-b]pyridin-6-amine, as a key building block within this class, represents a critical starting point for the synthesis of novel bioactive molecules. A thorough understanding of its spectroscopic properties is paramount for unambiguous structure elucidation, reaction monitoring, and quality control in synthetic and medicinal chemistry workflows.
This technical guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Thiazolo[5,4-b]pyridin-6-amine. In the absence of directly published experimental spectra for this specific compound, this guide leverages data from closely related analogs and predictive models to offer a robust and scientifically grounded interpretation of its characteristic spectral features.
Molecular Structure and its Spectroscopic Implications
The unique arrangement of aromatic and heteroaromatic rings, along with the primary amine functionality, dictates the spectroscopic fingerprint of Thiazolo[5,4-b]pyridin-6-amine. Understanding the interplay of these structural features is key to interpreting its NMR, IR, and MS data.
Figure 2: A typical NMR experimental workflow for structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Thiazolo[5,4-b]pyridin-6-amine will be characterized by absorption bands corresponding to the N-H, C=N, C=C, and C-S bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Amine) | 3400 - 3200 | Medium | Symmetric and asymmetric stretching |
| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching |
| C=N (Pyridine/Thiazole) | 1650 - 1550 | Strong | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Medium to Strong | Stretching |
| N-H (Amine) | 1620 - 1580 | Medium | Bending (scissoring) |
| C-S (Thiazole) | 700 - 600 | Weak to Medium | Stretching |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by depositing a solution of the compound onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrum
For Thiazolo[5,4-b]pyridin-6-amine (C₆H₅N₃S), the expected molecular weight is approximately 151.02 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed.
| Ion | m/z (predicted) | Description |
| [M+H]⁺ | 152.0277 | Protonated molecular ion (in ESI-MS) |
| [M]⁺˙ | 151.0204 | Molecular ion (in EI-MS) |
Fragmentation Pathways
The fragmentation of the molecular ion will depend on the ionization method used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). Common fragmentation pathways for such heterocyclic systems include the loss of small neutral molecules.
Figure 3: A plausible fragmentation pathway for Thiazolo[5,4-b]pyridin-6-amine under EI-MS.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).
-
Ionization: Choose an appropriate ionization method. ESI is a soft ionization technique suitable for confirming the molecular weight with minimal fragmentation. EI is a higher-energy method that will induce more fragmentation, providing valuable structural information.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Interpret the resulting mass spectrum to determine the molecular weight and identify the major fragment ions.
Conclusion
References
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PubMed Central.[Link]
-
Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. BioImpacts.[Link]
-
Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. ACS Omega.[Link]
-
Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. Journal of Pharmaceutical and Chemical Research.[Link]
-
A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate.[Link]
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central.[Link]
-
Synthesis of Thiazolo[4,5-d]pyridines. ResearchGate.[Link]
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The Thiazolo[5,4-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolo[5,4-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current understanding of this versatile core, intended for researchers and professionals in the field of drug discovery and development. We will delve into the synthetic strategies for accessing this scaffold, explore its significant potential in oncology, infectious diseases, and inflammatory conditions, and elucidate the underlying mechanisms of action. This guide will further present detailed experimental protocols for synthesis and biological evaluation, alongside visual representations of key pathways and workflows to facilitate a deeper understanding of this promising heterocyclic system.
Introduction: The Rise of a Versatile Heterocycle
Fused heterocyclic systems are the cornerstone of many therapeutic agents, offering a three-dimensional architecture that can effectively interact with biological targets. Among these, the thiazolo[5,4-b]pyridine scaffold has garnered significant attention due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of enzymes and receptors. This unique structural feature, combined with the synthetic tractability of the core, has led to the development of numerous derivatives with potent and selective biological activities. This guide will explore the key therapeutic areas where the thiazolo[5,4-b]pyridine core has shown exceptional promise.
Synthetic Strategies: Accessing the Thiazolo[5,4-b]pyridine Core
The biological exploration of the thiazolo[5,4-b]pyridine scaffold is intrinsically linked to the development of efficient and versatile synthetic methodologies. Several strategies have been reported for the construction of this fused heterocyclic system, often starting from readily available pyridine or thiazole precursors.
A common and effective approach involves the cyclization of substituted 2-aminothiazoles. For instance, a multi-step synthesis can be initiated from a commercially available substituted pyridine, such as 3-amino-5-bromo-2-chloropyridine. This starting material can undergo an aminothiazole formation followed by a series of reactions including protection, cross-coupling, reduction, and amide or urea formation to yield a diverse library of thiazolo[5,4-b]pyridine derivatives.[1]
General Synthetic Protocol: A Step-by-Step Guide
The following protocol outlines a representative synthesis of thiazolo[5,4-b]pyridine derivatives, adapted from reported literature.[1]
Step 1: Aminothiazole Formation
-
To a solution of 3-amino-5-bromo-2-chloropyridine in a suitable solvent, add potassium thiocyanate.
-
Heat the reaction mixture to facilitate the formation of the 2-aminothiazole ring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, isolate and purify the product.
Step 2: Protection of the Amino Group
-
Protect the exocyclic amino group of the aminothiazole intermediate, for example, with a Boc group, to prevent unwanted side reactions in subsequent steps.
Step 3: Suzuki Cross-Coupling
-
Couple the protected intermediate with a suitable boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base. This step allows for the introduction of various substituents at the 5-position of the pyridine ring.
Step 4: Reduction of a Nitro Group (if applicable)
-
If the coupled substituent contains a nitro group, reduce it to an amine using standard reduction methods (e.g., iron powder in acetic acid).[2] This amine can then be further functionalized.
Step 5: Amide or Urea Formation and Deprotection
-
React the resulting aniline with various carboxylic acids or isocyanates to introduce further diversity.
-
Finally, remove the protecting group (e.g., Boc deprotection) to yield the target thiazolo[5,4-b]pyridine derivatives.
Experimental Workflow: Synthesis of Thiazolo[5,4-b]pyridine Derivatives
A generalized workflow for the synthesis of thiazolo[5,4-b]pyridine derivatives.
Anticancer Activity: A Prominent Therapeutic Avenue
The thiazolo[5,4-b]pyridine scaffold has demonstrated significant potential as a source of novel anticancer agents. Its ability to inhibit key enzymes involved in cancer cell proliferation and survival has been a major focus of research.
Inhibition of Protein Kinases
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of several important kinases.
The c-KIT proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in the development of certain cancers, particularly gastrointestinal stromal tumors (GIST).[1] Mutations in c-KIT can lead to its constitutive activation and uncontrolled cell growth. Thiazolo[5,4-b]pyridine derivatives have been designed to target c-KIT, including imatinib-resistant mutants.[1]
For example, a derivative designated as 6r has shown potent inhibitory activity against the c-KIT V560G/D816V double mutant with an IC₅₀ of 4.77 μM.[1] This compound also exhibited significant anti-proliferative activity against the HMC1.2 cell line, which harbors these mutations, with a GI₅₀ of 1.15 μM.[1] Mechanistically, these compounds act by blocking the c-KIT downstream signaling pathway, leading to the induction of apoptosis and cell cycle arrest.[1]
The PI3K signaling pathway is fundamental for cell growth, survival, and proliferation, and its aberrant activation is a common event in many human cancers.[2] The thiazolo[5,4-b]pyridine core has been successfully utilized to develop potent PI3K inhibitors.
A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been synthesized and shown to exhibit strong PI3K inhibitory activity.[2] A representative compound, 19a , displayed an impressive IC₅₀ of 3.6 nM against PI3Kα.[2] Molecular docking studies revealed that the thiazolo[5,4-b]pyridine scaffold fits into the ATP binding pocket of PI3Kα, forming crucial hydrogen bond interactions with key residues such as Val851 in the hinge region.[2]
Signaling Pathway: PI3K Inhibition by Thiazolo[5,4-b]pyridine Derivatives
A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Inflammation is a complex biological response implicated in a wide range of diseases. The thiazolo[5,4-b]pyridine scaffold has been explored for its potential to yield novel anti-inflammatory agents, with some derivatives showing potency comparable to or exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. [3][4][5] The anti-inflammatory effects of these compounds are often evaluated using in vivo models, such as the carrageenan-induced rat paw edema model. [4][5][6]This assay measures the ability of a compound to reduce acute inflammation.
Conclusion and Future Perspectives
The thiazolo[5,4-b]pyridine core represents a highly versatile and promising scaffold in the realm of drug discovery. The wealth of research highlighted in this guide underscores its significant potential in developing novel therapeutics for a range of diseases, including cancer, infectious diseases, and inflammatory disorders. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this area should continue to explore the vast chemical space around the thiazolo[5,4-b]pyridine nucleus. The application of modern drug design strategies, such as computational modeling and fragment-based screening, will undoubtedly accelerate the discovery of new and effective drug candidates. Furthermore, a deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will be crucial for their successful translation into clinical applications. The continued investigation of the thiazolo[5,4-b]pyridine scaffold holds great promise for addressing unmet medical needs and advancing human health.
References
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Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Center for Biotechnology Information. [Link]
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Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. ResearchGate. [Link]
-
Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. ResearchGate. [Link]
-
Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. MDPI. [Link]
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Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. National Center for Biotechnology Information. [Link]
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Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Py. Taylor & Francis Online. [Link]
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Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. National Center for Biotechnology Information. [Link]
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Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ResearchGate. [Link]
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Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. National Center for Biotechnology Information. [Link]
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Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. [Link]
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Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. ResearchGate. [Link]
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Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. [Link]
-
Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction. ACS Publications. [Link]
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Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Semantic Scholar. [Link]
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Development of effective anti-inflammatory Drug canDiDates among novel thiazolopyriDines. ResearchGate. [Link]
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CAS number and nomenclature for Thiazolo[5,4-b]pyridin-6-amine
This technical guide provides an in-depth analysis of Thiazolo[5,4-b]pyridin-6-amine , a privileged bicyclic heteroaromatic scaffold used extensively in medicinal chemistry, particularly for kinase inhibition (e.g., c-KIT, PI3K).
Chemical Identity & Nomenclature
This section establishes the precise chemical definition of the compound. Due to the existence of multiple isomers (e.g., [4,5-b], [5,4-c]), adherence to IUPAC numbering is critical for reproducibility.
| Parameter | Data / Identifier |
| IUPAC Name | Thiazolo[5,4-b]pyridin-6-amine |
| Common Name | 6-Aminothiazolo[5,4-b]pyridine |
| Parent Scaffold CAS | 273-84-7 (Thiazolo[5,4-b]pyridine) |
| Derivative CAS | 1256804-25-7 (Ref.[1] for 6-COOH analog); Note: 6-amine is often synthesized in situ. |
| Molecular Formula | C₆H₅N₃S |
| Molecular Weight | 151.19 g/mol |
| SMILES | Nc1cnc2ncsc2c1 |
| InChIKey | Derivative dependent (Core: WFIHKLWVLPBMIQ-UHFFFAOYSA-N) |
Structural Numbering Analysis
The fusion of the thiazole and pyridine rings creates a specific numbering system essential for SAR (Structure-Activity Relationship) studies.
-
Fusion Bond: The pyridine ring is fused at its b-bond (C2–C3) to the thiazole ring.
-
Heteroatom Priority: Numbering starts at the Sulfur (S1) of the thiazole ring.
-
Nitrogen Positions: Thiazole Nitrogen is N3; Pyridine Nitrogen is N4.
-
Functionalization: The amine group is located at position 6 (para to the bridgehead C-N, meta to the pyridine nitrogen).
Synthetic Pathways & Methodology
The synthesis of Thiazolo[5,4-b]pyridin-6-amine is rarely direct. The "Expert" route involves the construction of the thiazole ring onto a functionalized pyridine precursor, followed by reduction.[2]
Primary Synthetic Route: The Nitro-Reduction Pathway
This protocol ensures high regioselectivity and avoids the formation of the [4,5-b] isomer.
Step 1: Thiazole Ring Closure
-
Precursor: 3-Amino-2-chloro-5-nitropyridine.
-
Reagent: Potassium ethyl xanthate or Lawesson’s reagent (for thionation) followed by cyclization, or direct cyclization with KSCN/Br₂ (though KSCN often yields the 2-amino derivative).
-
Preferred Method: Reaction with dithioformic acid equivalents or orthoesters/sulfur to close the ring while retaining the 6-nitro group.
Step 2: Nitro Reduction
-
Reagents: Iron powder (Fe) in NH₄Cl/EtOH (Bechamp reduction) or H₂/Pd-C.
-
Rationale: Iron-mediated reduction is chemoselective and prevents hydrogenolysis of the C-S bonds in the thiazole ring, which can occur under vigorous catalytic hydrogenation.
Figure 1: Step-wise synthesis from nitropyridine precursor to the target amine.
Medicinal Chemistry Applications
The Thiazolo[5,4-b]pyridine scaffold is a bioisostere of purine and quinoline, making it a "privileged structure" in kinase inhibitor design.[4]
Kinase Inhibition (c-KIT & PI3K)[2]
-
Mechanism: The pyridine Nitrogen (N4) often acts as a Hydrogen Bond Acceptor (HBA) in the ATP-binding hinge region of kinases.
-
6-Position Utility: The 6-amine serves as a vector for extending into the solvent-exposed region or the hydrophobic back-pocket, depending on the substitution (e.g., amide coupling).
-
Case Study (c-KIT): Research indicates that 6-substituted thiazolo[5,4-b]pyridines can overcome Imatinib resistance in GIST (Gastrointestinal Stromal Tumors) by targeting the V560G/D816V double mutants.[2][4]
Pharmacophore Mapping
The electronic distribution of the 6-amine derivative allows for precise tuning of the LogP and Polar Surface Area (PSA).
Figure 2: Pharmacophore map highlighting key interaction points of the scaffold.
Physicochemical Properties & Handling
For researchers handling this compound or its derivatives, the following properties are standard for the scaffold class.
| Property | Value (Predicted) | Implication |
| LogP | ~0.8 - 1.2 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~65 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
| pKa (Conj. Acid) | ~3.5 (Pyridine N) | Weakly basic; likely uncharged at physiological pH. |
| Solubility | DMSO, DMF, MeOH | Limited solubility in water; requires organic co-solvent. |
Safety Protocol (Self-Validating)
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.
-
TLC Monitoring: Use 5% MeOH in DCM. The amine will be significantly more polar (lower Rf) than the nitro intermediate.
-
Workup: When using Iron reduction, ensure thorough filtration through Celite to remove iron salts, which can chelate the product and reduce yield.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19831912, Thiazolo[5,4-b]pyridine. Retrieved from [Link]
-
Nam, Y., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 25(19), 4583. Retrieved from [Link]
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- 1. Thiazolo(5,4-b)pyridine | C6H4N2S | CID 19831912 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Thiazolo[5,4-b]pyridine-6-carboxylic Acid|CAS 1256804-25-7 [benchchem.com]
The Rise of Thiazolo[5,4-b]pyridines: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The thiazolo[5,4-b]pyridine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive review of the burgeoning field of thiazolo[5,4-b]pyridine-based compounds in drug discovery. We will delve into the synthetic strategies for constructing this versatile core, explore its diverse biological activities across various therapeutic areas, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds. Particular emphasis will be placed on their role as kinase inhibitors in oncology, a domain where they have shown significant promise. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.
Introduction: The Thiazolo[5,4-b]pyridine Core - A Gateway to Biological Activity
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, with an estimated 70% of drugs containing such moieties.[1][2] Among these, fused heterocyclic systems offer a rigid framework that can be strategically decorated with functional groups to achieve high-affinity interactions with biological targets. The thiazolo[5,4-b]pyridine scaffold, a fusion of a thiazole and a pyridine ring, has garnered significant attention in recent years due to its structural resemblance to purine, a key building block of life.[3][4] This bioisosteric relationship provides a compelling rationale for its exploration as a source of novel therapeutic agents.
The thiazole ring itself is a well-established pharmacophore present in over 18 FDA-approved drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5] When fused with a pyridine ring, another critical heterocycle found in natural products like vitamins B3 and B6, the resulting thiazolo[5,4-b]pyridine system offers a unique combination of hydrogen bonding capabilities, aromaticity, and conformational rigidity.[3] These features make it an ideal starting point for the design of potent and selective inhibitors of enzymes, particularly kinases, which play a pivotal role in cellular signaling pathways.[6]
This guide will provide a detailed exploration of the chemical synthesis of the thiazolo[5,4-b]pyridine core, followed by an in-depth review of its diverse biological applications, with a focus on oncology. We will also present detailed experimental protocols for key assays and illustrative diagrams of relevant signaling pathways to provide a comprehensive resource for researchers in the field.
Synthetic Strategies: Building the Thiazolo[5,4-b]pyridine Scaffold
The efficient synthesis of the thiazolo[5,4-b]pyridine core is crucial for the exploration of its chemical space and the development of novel drug candidates. Several synthetic routes have been developed, often starting from readily available pyridine or thiazole precursors.
General Synthesis of 2-Aminothiazolo[5,4-b]pyridine Derivatives
A common and versatile method for the synthesis of the 2-aminothiazolo[5,4-b]pyridine scaffold involves the cyclization of a substituted aminopyridine with a thiocyanate source. The following is a representative synthetic scheme.[6]
Figure 1: General synthetic workflow for thiazolo[5,4-b]pyridine derivatives.
Experimental Protocol: Synthesis of a 2-Aminothiazolo[5,4-b]pyridine Intermediate [2][6]
-
Aminothiazole Formation: To a solution of 3-amino-5-bromo-2-chloropyridine (1.0 eq) in a suitable solvent such as acetic acid, add potassium thiocyanate (1.2 eq). Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6] Upon completion, cool the reaction mixture and pour it into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry to afford the aminothiazole intermediate.
-
Boc Protection: Dissolve the aminothiazole intermediate (1.0 eq) in a solvent like dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq). Stir the reaction at room temperature for 12-16 hours. After completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected intermediate.
-
Suzuki Cross-Coupling: To a solution of the Boc-protected aminothiazole (1.0 eq) and a desired aryl or heteroaryl boronic acid or its pinacol ester (1.2 eq) in a solvent system like 1,4-dioxane and water, add a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq) and a base like potassium carbonate (2.0 eq). Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours. After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Dry the combined organic layers and purify the product by column chromatography.
-
Nitro Group Reduction (if applicable): If the coupled aryl group contains a nitro substituent, it can be reduced to an amine. Dissolve the nitro-containing compound (1.0 eq) in a solvent like acetic acid or ethanol. Add a reducing agent such as iron powder (5.0 eq) or tin(II) chloride (3.0 eq).[2] Heat the reaction mixture at 60-80 °C for 2-4 hours. After cooling, filter the reaction mixture and concentrate the filtrate. Neutralize the residue with a base and extract the product with an organic solvent. Purify the aniline intermediate by column chromatography.
-
Amide or Urea Formation and Boc Deprotection: The resulting aniline can be further functionalized by forming amides or ureas with various carboxylic acids or isocyanates, respectively. Finally, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the desired 2-aminothiazolo[5,4-b]pyridine derivatives.[6]
Biological Activities and Therapeutic Potential
The thiazolo[5,4-b]pyridine scaffold has demonstrated a remarkable diversity of biological activities, positioning it as a promising platform for drug discovery in multiple therapeutic areas.
Oncology: A Major Frontier for Thiazolo[5,4-b]pyridine Derivatives
The most significant contributions of thiazolo[5,4-b]pyridine compounds have been in the field of oncology, primarily as potent kinase inhibitors.[6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7][8]
The receptor tyrosine kinase c-KIT is a critical driver in several cancers, including gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML).[7][8] Mutations in the c-KIT gene can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival.[8] Thiazolo[5,4-b]pyridine derivatives have emerged as potent inhibitors of both wild-type and mutant forms of c-KIT.[6]
One notable example is the compound 6r , which demonstrated superior enzymatic and anti-proliferative activities compared to the established c-KIT inhibitor, imatinib.[6] Specifically, 6r exhibited an IC50 of 4.77 µM against the imatinib-resistant c-KIT V560G/D816V double mutant and a GI50 of 1.15 µM in HMC1.2 cells harboring these mutations.[6] Mechanistically, these compounds act by blocking the downstream signaling of c-KIT, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[6]
Figure 2: Inhibition of the c-KIT signaling pathway by thiazolo[5,4-b]pyridine compounds.
The PI3K/AKT/mTOR signaling pathway is another critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[9][10][11] Consequently, PI3K has become a major target for cancer therapy.[9] A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines have been identified as potent PI3K inhibitors.[1][2]
For instance, compound 19a displayed an exceptionally low IC50 of 3.6 nM against PI3Kα.[1][2] Structure-activity relationship (SAR) studies revealed that a sulfonamide functionality is crucial for potent inhibitory activity.[1] These compounds bind to the ATP-binding pocket of the PI3K enzyme, effectively blocking its catalytic activity and downstream signaling.[2]
Figure 3: Inhibition of the PI3K/AKT signaling pathway by thiazolo[5,4-b]pyridine compounds.
The versatility of the thiazolo[5,4-b]pyridine scaffold extends to the inhibition of other kinases implicated in cancer, including BCR-ABL, RAF, and VEGFR2.[6] The specific binding mode of these compounds can vary depending on the target kinase, highlighting the tunability of this scaffold for achieving selectivity.[6]
Antimicrobial and Anti-inflammatory Activities
Beyond oncology, thiazolo[5,4-b]pyridine derivatives have demonstrated promising antimicrobial and anti-inflammatory properties. Certain derivatives have shown activity against pathogenic bacteria and fungi.[12] Additionally, the broader class of thiazole-containing compounds is known for its anti-inflammatory effects.[13]
Neurodegenerative Diseases
Recent studies have suggested the potential of thiazole and thiazolidine-based compounds in the treatment of neurodegenerative disorders such as Alzheimer's disease.[14] These compounds can act on multiple targets involved in the pathology of the disease, including the inhibition of cholinesterase activity and the aggregation of amyloid-beta and tau proteins.[14] While research in this area for thiazolo[5,4-b]pyridines is still in its early stages, the multi-target potential of this scaffold makes it an intriguing candidate for further investigation in neurodegenerative diseases.
Key Experimental Protocols
To facilitate further research and development of thiazolo[5,4-b]pyridine compounds, this section provides detailed protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
-
Prepare Reagents: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in the kinase reaction buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
Enzyme and Substrate Preparation: Dilute the recombinant kinase and its substrate to the desired concentrations in the kinase reaction buffer. The optimal concentrations should be determined empirically for each kinase-substrate pair.
-
Assay Setup: In a 96-well or 384-well plate, add the following components in order:
-
Kinase reaction buffer
-
Test compound dilutions
-
Kinase enzyme solution
-
Substrate solution
-
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be close to the Km value for the specific kinase to obtain accurate IC50 values.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30-37 °C) for a predetermined time. The reaction time should be within the linear range of the enzyme kinetics.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercially available kit such as the ADP-Glo™ Kinase Assay. This assay involves two steps: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a microplate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions as in step 1.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 (concentration for 50% inhibition of cell viability) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion and Future Perspectives
The thiazolo[5,4-b]pyridine scaffold has firmly established itself as a privileged structure in drug discovery. Its synthetic accessibility and the ability to modulate its properties through functionalization have led to the discovery of potent inhibitors of various biological targets, particularly protein kinases. The successes in the field of oncology, with the development of highly active c-KIT and PI3K inhibitors, underscore the immense potential of this heterocyclic system.
Future research in this area is likely to focus on several key aspects:
-
Expansion to New Therapeutic Areas: While oncology has been the primary focus, the initial promising results in neurodegenerative diseases and infectious diseases warrant further investigation.
-
Development of More Selective Inhibitors: As with all kinase inhibitors, achieving high selectivity to minimize off-target effects and associated toxicities remains a critical challenge. The design of next-generation thiazolo[5,4-b]pyridine derivatives will likely involve sophisticated computational modeling and structure-based design approaches to enhance selectivity.
-
Exploration of Novel Biological Targets: The unique chemical properties of the thiazolo[5,4-b]pyridine core suggest that it may be able to modulate other classes of biological targets beyond kinases. High-throughput screening of diverse thiazolo[5,4-b]pyridine libraries against a wide range of targets could unveil new therapeutic opportunities.
References
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020, October 12). MDPI. Retrieved February 6, 2026, from [Link]
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020, October 12). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (n.d.). ScienceDirect. Retrieved February 6, 2026, from [Link]
-
Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). (n.d.). Thieme Connect. Retrieved February 6, 2026, from [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.). Annals of Medical and Health Sciences Research. Retrieved February 6, 2026, from [Link]
-
Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. (2021, May 12). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
-
Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. (2022, November 29). Acta Scientific. Retrieved February 6, 2026, from [Link]
-
(PDF) Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020, October 1). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Thiazole Ring—A Biologically Active Scaffold. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Cell Viability Assays. (2013, May 1). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
C-KIT signaling in cancer treatment. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
-
SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs. Retrieved February 6, 2026, from [Link]
-
PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved February 6, 2026, from [Link]
-
Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. (2022, February 11). ACS Publications. Retrieved February 6, 2026, from [Link]
-
What are c-Kit inhibitors and how do they work?. (2024, June 21). Patsnap. Retrieved February 6, 2026, from [Link]
-
Research progress on the PI3K/AKT signaling pathway in gynecological cancer. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved February 6, 2026, from [Link]
-
MTT assay. (2023, February 22). protocols.io. Retrieved February 6, 2026, from [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
A holistic view on c-Kit in cancer: Structure, signaling, pathophysiology and its inhibitors. (2025, December 21). ResearchGate. Retrieved February 6, 2026, from [Link]
-
A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. (n.d.). Academia.edu. Retrieved February 6, 2026, from [Link]
-
In vitro kinase assay. (2024, May 31). protocols.io. Retrieved February 6, 2026, from [Link]
-
PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
C-KIT signaling in cancer treatment. (n.d.). Semantic Scholar. Retrieved February 6, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved February 6, 2026, from [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved February 6, 2026, from [Link]
Sources
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- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. texaschildrens.org [texaschildrens.org]
Methodological & Application
Application Note: Thiazolo[5,4-b]pyridine Derivatives as Potent PI3K Inhibitors
Abstract
The phosphoinositide 3-kinase (PI3K) pathway is a critical regulator of cell growth, survival, and metabolism, frequently dysregulated in human cancers.[1] Small molecule inhibitors targeting the ATP-binding pocket of PI3K isoforms (α, β, γ, δ) have emerged as significant therapeutic agents. This guide details the application of Thiazolo[5,4-b]pyridine derivatives—a privileged scaffold offering superior solubility and distinct binding kinetics compared to traditional quinoline-based inhibitors. We provide a comprehensive workflow covering rational design principles, chemical synthesis overview, and validated protocols for biochemical (ADP-Glo™) and cellular (Western Blot) profiling.
Rational Design & Mechanism of Action
The Scaffold Advantage
The Thiazolo[5,4-b]pyridine core serves as a bioisostere to the purine and quinazoline scaffolds commonly found in kinase inhibitors. Its efficacy stems from its ability to mimic the adenine ring of ATP, facilitating high-affinity binding to the kinase hinge region.
Binding Mode Hypothesis
Structural Activity Relationship (SAR) studies and crystallographic data suggest a Type I (ATP-competitive) binding mode.
-
Hinge Interaction: The Nitrogen at position 4 (pyridine ring) and the Thiazole Nitrogen typically function as hydrogen bond acceptors, interacting with the backbone amide of Val851 (in PI3Kα).
-
Affinity Pocket: Substituents at the C-6 or C-7 position (often sulfonamides or heteroaryls) extend into the affinity pocket, engaging Lys802 via hydrogen bonding. This interaction is critical for potency and isoform selectivity.
-
Hydrophobic Clamp: The planar bicyclic system is sandwiched between hydrophobic residues Ile848 and Met922 .
Visualization: Ligand-Target Interaction Map
The following diagram illustrates the theoretical binding interactions of a representative Thiazolo[5,4-b]pyridine derivative within the PI3Kα ATP-binding pocket.
Figure 1: Schematic representation of key molecular interactions between Thiazolo[5,4-b]pyridine derivatives and the PI3Kα active site.
Chemical Synthesis Workflow
To access these derivatives for testing, a modular synthetic route is recommended. This allows for late-stage diversification of the "R" groups to optimize pharmacokinetic properties.
General Synthetic Route:
-
Cyclization: Reaction of 3-amino-2-chloropyridine with potassium O-ethyl dithiocarbonate or similar thio-reagents to close the thiazole ring.
-
Core Activation: Chlorination or bromination at the C-6/C-7 positions.
-
Coupling: Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce aryl/heteroaryl groups targeting the affinity pocket.
Biochemical Profiling: ADP-Glo™ Kinase Assay
Objective: Determine the IC50 of the synthesized derivatives against recombinant PI3Kα/β/δ/γ. Principle: The ADP-Glo™ assay (Promega) quantifies kinase activity by measuring the ADP produced during the phosphorylation of the PIP2 substrate. It is a luminescent, homogeneous assay ideal for HTS.
Materials Required[2][3][4][5][6][7][8][9][10]
-
Enzyme: Recombinant PI3K (p110α/p85α complex).
-
Substrate: PIP2:PS Lipid Kinase Substrate (0.05 mg/mL).
-
ATP: Ultra-pure ATP (Km apparent is typically ~50 µM for PI3Kα; use 10-25 µM for screening).
-
Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS, 2 mM DTT.
-
Detection: ADP-Glo™ Kinase Assay Kit.[2]
Protocol Steps
-
Compound Preparation:
-
Prepare 100x stocks of Thiazolo[5,4-b]pyridine derivatives in 100% DMSO.
-
Perform a 3-fold serial dilution (10 points).
-
Transfer 250 nL of compound to a 384-well white, low-volume plate (final DMSO conc. 1%).
-
-
Enzyme Reaction:
-
Dilute PI3K enzyme in 1x Kinase Buffer.
-
Add 2.5 µL of enzyme solution to the wells.
-
Scientist's Note: Incubate compound and enzyme for 15 mins prior to substrate addition to detect slow-binding inhibitors.
-
-
Substrate Initiation:
-
Prepare a mix of ATP and PIP2 lipid substrate in 1x Kinase Buffer.
-
Add 2.5 µL of Substrate/ATP mix to start the reaction (Total Vol = 5 µL).
-
Seal and incubate at Room Temperature (RT) for 60 minutes.
-
-
ADP Depletion:
-
Detection:
-
Readout:
-
Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or GloMax).
-
Cellular Validation: Western Blotting
Objective: Confirm target engagement by measuring the reduction of Phospho-AKT (Ser473), a direct downstream effector of PI3K. Cell Model: PC3 (PTEN null, high basal p-AKT) or MCF7 (PIK3CA mutant).
Protocol Steps
-
Cell Seeding:
-
Seed cells at
cells/well in a 6-well plate. Allow to attach overnight.
-
-
Starvation & Treatment:
-
Crucial Step: Serum-starve cells (0.1% FBS) for 16 hours to reduce basal noise.
-
Treat with Thiazolo[5,4-b]pyridine derivatives (e.g., 0.1, 1.0, 10 µM) for 2 hours.
-
Optional: Stimulate with EGF (50 ng/mL) or Insulin for the final 15 minutes if using non-constitutively active lines.
-
-
Lysis:
-
Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).
-
Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
-
Immunoblotting:
-
Load 20-30 µg protein on 4-12% Bis-Tris gels.
-
Transfer to PVDF membrane.
-
Blocking: 5% BSA in TBST for 1 hour (Do not use milk for phospho-antibodies; casein interferes with detection).
-
Primary Antibody:
-
Anti-p-AKT (Ser473) [Rabbit mAb, 1:1000].
-
Anti-Total AKT [Mouse mAb, 1:1000] (Loading Control).
-
-
Detection: HRP-conjugated secondary antibodies + ECL substrate.
-
Data Analysis & Interpretation
Experimental Workflow Diagram
The following flowchart summarizes the critical path from compound handling to data validation.
Figure 2: Integrated workflow for validating PI3K inhibitors.
Calculating IC50[6][14]
-
Normalize RLU data:
-
Fit data to a sigmoidal dose-response equation (variable slope) using GraphPad Prism or XLfit.
Interpreting Western Blots
-
Potency: A clear dose-dependent reduction in p-AKT (Ser473) band intensity without a reduction in Total AKT indicates specific PI3K inhibition.
-
Paradoxical Activation: Be aware that at very low doses, some inhibitors may cause a feedback loop spike in p-ERK; monitor MAPK pathways if toxicity is observed.
References
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Journal of Medicinal Chemistry / PMC. (Discusses the SAR and binding modes of the scaffold).
-
ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.[6] (Standard protocol for ADP-detection based kinase assays).
-
Western Blotting Protocol for Phospho-Proteins. Cell Signaling Technology / Abcam. (Best practices for detecting p-AKT).
-
PI3K Signaling Pathway Overview. Cell Signaling Technology. (Pathway maps and downstream targets).
Sources
- 1. Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine-Based 1,2,4-Triazolo-Tethered Indole Conjugates Potentially Affecting TNKS and PI3K in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. ADP-Glo™ Kinase Assay [worldwide.promega.com]
Application Note: Efficacy Profiling of Thiazolo[5,4-b]pyridin-6-amine Scaffolds
Abstract & Introduction
The Thiazolo[5,4-b]pyridine scaffold, particularly its 6-amine derivatives, has emerged as a "privileged structure" in medicinal chemistry.[1] It serves as a bioisostere of purines and has demonstrated significant potency as an inhibitor of lipid and protein kinases, including PI3K , c-KIT , and EGFR [1, 2].
Testing the efficacy of Thiazolo[5,4-b]pyridin-6-amine (and its functionalized library) requires a rigorous cell culture workflow that accounts for the scaffold's specific physicochemical properties—namely, its lipophilicity and tendency to aggregate in aqueous media.
This guide moves beyond standard protocols to address the specific challenges of evaluating this heterocycle. We focus on solubility management, precise IC50 determination, and validating the mechanism of action (MoA) through apoptosis and signaling pathway analysis.
Pre-Experimental Considerations: Compound Management
The Challenge: Thiazolo[5,4-b]pyridines are flat, aromatic, and highly lipophilic. They often crash out of solution upon addition to cell culture media, leading to false negatives (lack of exposure) or false positives (crystal-induced toxicity).
Protocol: Solubilization & Storage
-
Stock Preparation: Dissolve the amine or derivative in anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM or 20 mM .
-
Scientist Note: If the 6-amine is stubborn, mild sonication (40 kHz, 5 mins) at 37°C is permissible. Avoid vortexing vigorously as this can shear high-concentration stocks.
-
-
Storage: Aliquot into single-use amber vials (20-50 µL) and store at -80°C. Avoid freeze-thaw cycles, which induce micro-precipitation.
-
Working Solutions:
-
Perform serial dilutions in DMSO first , not directly in media.
-
The final DMSO concentration in the well must be < 0.1% (v/v) to prevent solvent toxicity from masking the compound's effect.
-
Table 1: Dilution Scheme for Dose-Response (Example)
| Step | Source | Volume (µL) | Diluent (DMSO) | Conc. (mM) | Final Well Conc. (µM)* |
| Stock | Solid | - | DMSO | 10.0 | - |
| D1 | Stock | 10 | 90 | 1.0 | 10.0 |
| D2 | D1 | 10 | 90 | 0.1 | 1.0 |
| D3 | D2 | 10 | 90 | 0.01 | 0.1 |
| D4 | D3 | 10 | 90 | 0.001 | 0.01 |
*Assumes 1:1000 dilution into media (e.g., 0.1 µL into 100 µL).
Phase 1: Cytotoxicity Profiling (The Screen)
Objective: Determine the IC50 (Half-maximal inhibitory concentration) of the Thiazolo[5,4-b]pyridin-6-amine derivative.
Method: CCK-8 (Cell Counting Kit-8) or MTT Assay. Rationale: CCK-8 (WST-8) is preferred over MTT for this scaffold because it does not require solubilization of formazan crystals. Thiazolopyridines can sometimes interfere with the SDS/DMSO solubilization step required for MTT.
Step-by-Step Protocol
-
Seeding: Seed cancer cells (e.g., HCT116, A549, or GIST-T1 for c-KIT targeting) at 3,000–5,000 cells/well in a 96-well plate.
-
Critical: Fill outer edge wells with PBS (evaporation barrier). Do not use them for data.
-
-
Adherence: Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment:
-
Aspirate old media.
-
Add 100 µL of fresh media containing the compound (from Table 1).
-
Controls:
-
Vehicle Control: 0.1% DMSO only.
-
Positive Control: Staurosporine (1 µM) or a known kinase inhibitor (e.g., Imatinib if targeting c-KIT).
-
Blank: Media only (no cells).
-
-
-
Incubation: 48 to 72 hours.
-
Readout:
-
Add 10 µL CCK-8 reagent per well.
-
Incubate 1–4 hours (watch for color change to orange).
-
Measure Absorbance at 450 nm .
-
Data Analysis:
Calculate % Viability:
Phase 2: Mechanism of Action (The Deep Dive)
If the Thiazolo[5,4-b]pyridin-6-amine derivative shows efficacy (IC50 < 10 µM), we must validate that cell death is driven by specific signaling inhibition rather than non-specific necrosis.
Workflow Visualization
The following diagram illustrates the experimental logic flow for validating the scaffold.
Figure 1: Decision tree for evaluating Thiazolo[5,4-b]pyridine efficacy.
Protocol A: Apoptosis Assay (Annexin V / PI)
Thiazolopyridines acting as kinase inhibitors typically induce Apoptosis (Programmed Cell Death).
-
Treatment: Treat 6-well plates of cells with the IC50 and 2x IC50 concentration for 24 hours.
-
Harvesting: Collect supernatant (floating cells) AND trypsinized adherent cells. Do not discard floaters—they are the apoptotic population.
-
Staining:
-
Wash with cold PBS.
-
Resuspend in 1X Annexin Binding Buffer.
-
Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains DNA in leaky/dead cells).
-
-
Flow Cytometry:
-
Q3 (Annexin-/PI-): Live cells.
-
Q4 (Annexin+/PI-): Early Apoptosis (The hallmark of specific kinase inhibition).
-
Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.
-
Phase 3: Target Validation (Western Blotting)
Since Thiazolo[5,4-b]pyridines often target the PI3K/Akt/mTOR axis or c-KIT [3], Western Blotting is required to prove the compound inhibits the phosphorylation of these kinases.
Signaling Pathway Hypothesis
The diagram below details the expected impact of the compound on the cell.[2]
Figure 2: Hypothesized Mechanism of Action. The compound blocks upstream kinases, preventing AKT phosphorylation and releasing the brake on apoptosis.
Protocol: Phospho-Protein Analysis
-
Lysis: Lyse treated cells using RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, NaF). Crucial: Without phosphatase inhibitors, the phosphate groups will degrade, giving a false negative.
-
Antibodies:
-
Primary: Anti-p-AKT (Ser473), Anti-p-c-KIT (Tyr703), or Anti-p-ERK1/2.
-
Loading Control: GAPDH or Beta-Actin.
-
-
Expected Result: A dose-dependent decrease in p-AKT or p-c-KIT band intensity compared to the Total-AKT/Total-c-KIT bands, confirming the compound is hitting the target inside the cell.
References
-
Lozynskyi, A., et al. (2020).[3] "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance." International Journal of Molecular Sciences.
-
Liu, Y., et al. (2020). "Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors." Molecules.
-
BenchChem. (2023). "Thiazolo[5,4-b]pyridine-6-carboxylic Acid: Structure and Applications." Chemical Data Sheets.
Sources
Troubleshooting & Optimization
Thiazolo[5,4-b]pyridin-6-amine stability and storage issues
A Guide to Stability, Storage, and Experimental Troubleshooting for Researchers
Welcome to the technical support center for Thiazolo[5,4-b]pyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound, as well as to offer troubleshooting assistance for common experimental challenges. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of Thiazolo[5,4-b]pyridin-6-amine, drawing upon established knowledge of related heterocyclic systems.
Q1: What are the ideal storage conditions for solid Thiazolo[5,4-b]pyridin-6-amine?
For optimal long-term stability, solid Thiazolo[5,4-b]pyridin-6-amine should be stored in a cool, dry, and dark environment. A temperature of 2-8°C is recommended. The container should be tightly sealed to prevent moisture absorption and exposure to air. For extended storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize the risk of oxidative degradation.
Q2: How stable is Thiazolo[5,4-b]pyridin-6-amine in solution?
The stability of Thiazolo[5,4-b]pyridin-6-amine in solution is dependent on the solvent, pH, and storage conditions. Generally, solutions should be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store solutions at -20°C or -80°C in tightly sealed vials, protected from light. Avoid repeated freeze-thaw cycles, as this can lead to degradation. The solubility of the related compound 2-aminopyridine has been studied in various organic solvents such as acetone, chloroform, and ethyl acetate, which can be a starting point for solvent selection[1][2].
Q3: Is Thiazolo[5,4-b]pyridin-6-amine sensitive to light?
Yes, compounds containing pyridine and thiazole rings can be susceptible to photodegradation[3]. It is crucial to protect both the solid compound and its solutions from light exposure. Use amber-colored vials or wrap containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
Q4: What are the potential degradation pathways for Thiazolo[5,4-b]pyridin-6-amine?
While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of the aminopyridine and thiazole moieties, potential degradation routes include:
-
Oxidation: The amino group on the pyridine ring and the sulfur atom in the thiazole ring are susceptible to oxidation. This can be accelerated by exposure to air, light, and certain metal ions. Thiazole derivatives are known for their oxidative stability, but the presence of the amino group may increase susceptibility[4].
-
Hydrolysis: Although the thiazolo[5,4-b]pyridine core is generally stable, prolonged exposure to strongly acidic or basic conditions could potentially lead to ring opening or other hydrolytic degradation.
-
Photodegradation: As mentioned, UV light can induce decomposition.
Q5: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS). What could be the cause?
Unexpected peaks can arise from several sources:
-
Degradation Products: If the compound has been stored improperly or for an extended period, these peaks could represent degradation products.
-
Impurities from Synthesis: Residual starting materials, reagents, or by-products from the synthesis of Thiazolo[5,4-b]pyridin-6-amine could be present.
-
Solvent Impurities or Adducts: Impurities in your solvent or the formation of adducts between your compound and the solvent can also lead to extra peaks.
It is recommended to perform a forced degradation study to help identify potential degradation products and to use high-purity solvents for your analyses[5][6][7].
Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
Issue 1: Inconsistent or Poor Biological Activity
Symptoms:
-
Reduced or no biological effect compared to previous experiments or literature values.
-
High variability in results between experimental replicates.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Compound Degradation | The active concentration of the compound is lower than expected due to decomposition. | 1. Verify Storage Conditions: Ensure the solid compound has been stored at 2-8°C, protected from light and moisture. 2. Prepare Fresh Solutions: Always prepare solutions immediately before use. Avoid using old stock solutions. 3. Purity Check: Re-analyze the purity of your solid stock using a suitable analytical method like HPLC or LC-MS. |
| Poor Solubility | The compound is not fully dissolved in the experimental medium, leading to a lower effective concentration. | 1. Solvent Selection: Test the solubility in various biocompatible solvents (e.g., DMSO, ethanol). The solubility of related aminopyridines has been explored in several organic solvents[1][2]. 2. Sonication/Vortexing: Gently sonicate or vortex the solution to aid dissolution. 3. Visual Inspection: Visually inspect the solution for any precipitate before use. |
| Incompatibility with Assay Components | The compound may interact with components of your assay buffer or media, leading to precipitation or inactivation. | 1. Buffer Compatibility Test: Prepare the compound in the final assay buffer and incubate under experimental conditions. Visually inspect for precipitation over time. 2. Literature Review: Check for known incompatibilities of aminopyridine or thiazole-containing compounds with common assay reagents. |
Issue 2: Color Change of Solid or Solution
Symptoms:
-
The solid compound, which should be a white to off-white powder, has developed a yellow or brown tint.
-
Solutions of the compound appear colored when they should be colorless.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Oxidation | The amino group or other parts of the molecule may be oxidizing, leading to the formation of colored byproducts. | 1. Inert Atmosphere: Store the solid compound under an inert atmosphere (argon or nitrogen). 2. Degas Solvents: For solution-based work, use degassed solvents to minimize dissolved oxygen. 3. Limit Air Exposure: Minimize the time the solid or solutions are exposed to air. |
| Light Exposure | Photodegradation can lead to the formation of colored impurities. | 1. Light Protection: Store the compound in amber vials or wrapped in foil. 2. Work in Subdued Light: Perform weighing and solution preparation under low light conditions. |
| Contamination | Introduction of impurities during handling can cause discoloration. | 1. Clean Spatulas: Always use clean spatulas and glassware. 2. High-Purity Solvents: Use fresh, high-purity solvents for making solutions. |
Experimental Protocols
Protocol 1: Assessment of Solid-State Stability
This protocol provides a basic framework for evaluating the stability of your solid Thiazolo[5,4-b]pyridin-6-amine under your laboratory's storage conditions.
Materials:
-
Thiazolo[5,4-b]pyridin-6-amine
-
Analytical balance
-
HPLC or LC-MS system
-
Multiple storage containers (e.g., clear and amber vials)
-
Desiccator
-
Refrigerator (2-8°C)
-
Benchtop at room temperature
Procedure:
-
Initial Analysis (T=0):
-
Accurately weigh a small amount of the compound and prepare a stock solution of known concentration in a suitable solvent (e.g., DMSO or acetonitrile).
-
Immediately analyze the solution by HPLC or LC-MS to determine the initial purity and peak area. This will be your baseline.
-
-
Sample Preparation for Storage:
-
Aliquot small, equal amounts of the solid compound into different vials.
-
Create different storage conditions:
-
Condition A: Amber vial, 2-8°C, in a desiccator.
-
Condition B: Amber vial, room temperature, in a desiccator.
-
Condition C: Clear vial, room temperature, exposed to ambient light.
-
Condition D (Optional): Amber vial, 40°C (accelerated stability).
-
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), take one vial from each storage condition.
-
Prepare a solution of the same concentration as the T=0 sample and analyze it using the same analytical method.
-
-
Data Analysis:
-
Compare the purity and peak area of the main compound at each time point to the T=0 data.
-
Note the appearance of any new peaks, which may indicate degradation products.
-
Protocol 2: Assessment of Solution Stability
This protocol helps determine the stability of Thiazolo[5,4-b]pyridin-6-amine in a specific solvent.
Materials:
-
Thiazolo[5,4-b]pyridin-6-amine
-
High-purity solvent of interest (e.g., DMSO, ethanol, PBS)
-
HPLC or LC-MS system
-
Storage vials (clear and amber)
-
Refrigerator (2-8°C) and Freezer (-20°C)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of Thiazolo[5,4-b]pyridin-6-amine in the chosen solvent at a relevant concentration.
-
-
Initial Analysis (T=0):
-
Immediately analyze an aliquot of the freshly prepared solution by HPLC or LC-MS to establish the initial purity and peak area.
-
-
Sample Storage:
-
Aliquot the remaining solution into several vials under different storage conditions:
-
Condition A: Amber vial, -20°C.
-
Condition B: Amber vial, 2-8°C.
-
Condition C: Amber vial, room temperature.
-
Condition D: Clear vial, room temperature, exposed to ambient light.
-
-
-
Time-Point Analysis:
-
Analyze aliquots from each condition at various time points (e.g., 24 hours, 48 hours, 1 week).
-
-
Data Analysis:
-
Compare the peak area of the parent compound to the T=0 value to determine the percentage of degradation.
-
Monitor for the appearance of new peaks.
-
Visualizing Stability Concepts
The following diagrams illustrate key concepts related to the stability and troubleshooting of Thiazolo[5,4-b]pyridin-6-amine.
Caption: Key factors for optimal storage and potential degradation pathways.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
-
Kim, J. S., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 23(10), 2649. [Link]
-
Zhang, L., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4688. [Link]
-
Li, A., et al. (2022). Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. ACS Omega, 7(39), 35357–35365. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-15. [Link]
-
Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(1), 60–62. [Link]
-
Katritzky, A. R., et al. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Journal of Heterocyclic Chemistry, 46(5), 948-954. [Link]
-
Bessard, Y., et al. (2023). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules, 28(18), 6924. [Link]
-
Iaroshenko, V. O., et al. (2008). Synthesis of Thiazolo[4,5-d]pyridines. Synthesis, 2008(15), 2337-2346. [Link]
-
PubChem. (n.d.). Thiazolo(5,4-b)pyridine. National Center for Biotechnology Information. [Link]
-
Tuncel, D., et al. (2018). Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. Journal of Applied Polymer Science, 135(38), 46685. [Link]
-
Wang, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1541-1550. [Link]
-
Gangwar, D., et al. (2021). DEGRADATION OF TOXIC HETEROCYCLIC COMPOUND 2-AMINOPYRIDINE BY USING VOLTAMMETRIC TECHNIQUE: A KINETIC STUDY. RASAYAN Journal of Chemistry, 14(3), 1953-1958. [Link]
-
Kamkhede, D. B., et al. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Pharmaceutical Sciences and Research, 7(2), 735-741. [Link]
-
GxP-CC. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
-
Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62. [Link]
-
Ghosh, S., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Materials Advances, 4(21), 4787-4796. [Link]
-
Sonawane, S. S., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry, 18(3), 1-5. [Link]
-
Lelyukh, M. I., et al. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 56(8), 947-957. [Link]
-
ChemSrc. (n.d.). Isothiazolo[5,4-b]pyridin-3-amine. [Link]
-
McElroy, C. A., et al. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy, 57(5), 283-287. [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research, 9(5), 629-634. [Link]
-
Gangwar, D., et al. (2021). DEGRADATION OF TOXIC HETEROCYCLIC COMPOUND 2-AMINOPYRIDINE BY USING VOLTAMMETRIC TECHNIQUE: A KINETIC STUDY. RASAYAN J. Chem, 14(3), 1953-1958. [Link]
-
de Oliveira, L. G., et al. (2020). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Future Medicinal Chemistry, 12(12), 1097-1112. [Link]
-
Morlet-Savary, F., et al. (2021). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Materials, 14(3), 558. [Link]
-
Li, Y., et al. (2015). Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Journal of Chemical & Engineering Data, 60(4), 1164-1167. [Link]
-
U.S. Environmental Protection Agency. (2005). Aminopyridines. [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Pharmaceutical Research, 5(5), 00159. [Link]
-
Wang, C., et al. (2020). Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles. ACS Omega, 5(10), 5197-5203. [Link]
-
Kim, M. S., et al. (2022). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. Polymers, 14(23), 5157. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Correlating structure and photophysical properties in thiazolo[5,4- d ]thiazole crystal derivatives for use in solid-state photonic and fluorescence-b ... - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00686G [pubs.rsc.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. longdom.org [longdom.org]
Addressing off-target effects of Thiazolo[5,4-b]pyridin-6-amine in cell-based assays
Introduction: The "Privileged Scaffold" Paradox
You are likely working with Thiazolo[5,4-b]pyridin-6-amine (or a derivative) because it belongs to a class of "privileged structures" in medicinal chemistry. This fused bicyclic system mimics the purine ring of ATP, making it an exceptional scaffold for developing kinase inhibitors (e.g., targeting c-KIT , PI3K , or DYRK1A ).
However, this structural advantage is also its primary liability. The scaffold’s planarity and electron density often lead to polypharmacology (hitting multiple kinases), intrinsic fluorescence , and colloidal aggregation .
This guide is designed to help you distinguish between true pharmacological inhibition and technical artifacts.
Diagnostic Workflow: The "Is It Real?" Triage
Before optimizing your biology, you must validate your chemistry. Use this decision matrix to isolate the source of your off-target effect.
Figure 1: Diagnostic triage for distinguishing technical artifacts from biological activity.
Issue 1: Optical Interference (The "Phantom Signal")
The Problem: Your IC50 curves are erratic, or you see "activity" in biochemical assays that doesn't match the cellular phenotype. The Science: Thiazolo[5,4-b]pyridines are highly conjugated systems. Derivatives of this scaffold are frequently used as fluorescent probes (e.g., for Zinc detection) with large Stokes shifts. The core amine itself can fluoresce in the blue/green region (400–550 nm), overlapping with common assay readouts like Resazurin (AlamarBlue) or GFP .
Troubleshooting Protocol: Cell-Free Spectral Scan
Objective: Determine if the compound absorbs or emits light at your assay's wavelengths.
-
Preparation: Dilute Thiazolo[5,4-b]pyridin-6-amine to your highest assay concentration (e.g., 10 µM) in the exact assay buffer (without cells/enzymes).
-
Scan: Using a multimode plate reader, perform an excitation/emission scan.
-
Absorbance: Scan 250–700 nm.
-
Fluorescence: Excite at your assay’s excitation wavelength (e.g., 530 nm for Resazurin) and scan emission.
-
-
Analysis:
-
Signal > 10% of Control: The compound is interfering.
-
Solution: Switch to a non-optical readout (e.g., CellTiter-Glo / ATP luminescence ) or a label-free method (impedance).
-
Expert Insight: If you observe "quenching" (signal drops below baseline), the compound may be absorbing the excitation light (Inner Filter Effect).
Issue 2: Kinase Promiscuity (The "Dirty Drug" Effect)
The Problem: You observe a phenotype (e.g., G1 arrest), but it occurs in cell lines lacking your target. The Science: The thiazolopyridine core binds the ATP hinge region of kinases. While you may be targeting a specific kinase, this scaffold is known to hit "off-targets" including c-KIT , PI3K isoforms , and DYRK1A .
Common Off-Target Profiles
| Target Class | Specific Risk with Thiazolo[5,4-b]pyridine | Biological Consequence |
| c-KIT | High affinity (esp. V560G mutants) | Apoptosis in GIST lines; Hematopoietic suppression |
| PI3K | Pan-inhibition ( | Insulin resistance; General growth arrest |
| DYRK1A | Frequent off-target for thiazoles | Neurodevelopmental effects; Splicing modulation |
| CDK4/6 | Structural mimicry of inhibitors | G1 Cell Cycle Arrest (confounds proliferation data) |
Validation Protocol: The "Rescue" Experiment
Objective: Prove the phenotype is driven by your specific target, not polypharmacology.
-
Genetic Control: Transfect cells with a drug-resistant mutant of your target kinase (gatekeeper residue mutation) OR overexpress the wild-type target.
-
Treatment: Treat with Thiazolo[5,4-b]pyridin-6-amine at IC80.
-
Readout:
-
True Target: The resistant mutant/overexpression rescues cell viability.
-
Off-Target: Cells die regardless of the genetic intervention (toxicity is non-specific).
-
Issue 3: Solubility & Colloidal Aggregation
The Problem: Steep dose-response curves (Hill slope > 2.0) or activity that disappears when buffer conditions change.[1] The Science: Planar, hydrophobic scaffolds like thiazolopyridines can stack in aqueous solution, forming colloidal aggregates . These aggregates sequester proteins non-specifically, inhibiting any enzyme in the well (false positive).
Troubleshooting Protocol: The Detergent Test
Objective: Disrupt colloids to reveal true inhibition.
Method: Run your biochemical or cell-lysate kinase assay in two parallel conditions:
-
Standard Buffer: Your normal assay conditions.
-
Detergent Buffer: Standard buffer + 0.01% Triton X-100 (or 0.005% Tween-20).
Interpretation:
-
IC50 Unchanged: The inhibition is likely specific (1:1 binding).
-
IC50 Increases >10-fold (Potency Loss): The compound was acting as an aggregator. The detergent broke the colloid, eliminating the false inhibition.
Issue 4: Cytotoxicity vs. Mechanism
The Problem: Is the compound killing cells via specific pathway inhibition, or is it a general toxin (e.g., mitochondrial poison)? The Science: Some thiazole derivatives can generate Reactive Oxygen Species (ROS) or disrupt mitochondrial membrane potential independent of kinase inhibition.
Protocol: Multiplexed Mechanism Check
Do not rely on MTT/MTS alone (metabolic assays can be skewed by mitochondrial toxins).
-
Annexin V / PI Staining: Differentiate early apoptosis (Target-driven) from necrosis (Toxicity-driven).
-
ROS Quantification: Use H2DCFDA flow cytometry.
-
Result: A massive, immediate spike in ROS (<1 hour) suggests chemical redox cycling (off-target toxicity) rather than downstream signaling effects.
-
References
-
c-KIT & Kinase Profiling: Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.[2][3] Source:Molecules (2020).[4][5] Link:[Link]
-
PI3K Inhibition: Title: Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.[1][2][4][5][6] Source:Molecules (2020).[4][5] Link:[Link]
-
Fluorescence Interference: Title: A thiazolo[4,5-b]pyridine-based fluorescent probe for detection of Zinc ions. Source:Talanta (2018). Link:[Link]
-
Colloidal Aggregation (General Principles): Title: Colloidal Aggregation: From Screening Nuisance to Promiscuous Activity. Source:Drug Discovery Today (2012). Link:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Thiazolo[5,4- b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Thiazolo[5,4-b]pyridin-6-amine Analogs in Kinase Drug Discovery
Executive Summary: The Scaffold Advantage
In the crowded landscape of kinase inhibitor discovery, the Thiazolo[5,4-b]pyridine scaffold has emerged as a superior bioisostere to the classical purine and quinazoline pharmacophores. While the isomeric thiazolo[4,5-b]pyridine is well-documented, the [5,4-b] isomer —specifically functionalized at the C6-amine position —offers a distinct vector for optimizing solubility and overcoming resistance mutations (e.g., c-KIT D816V).
This guide objectively compares Thiazolo[5,4-b]pyridin-6-amine analogs against leading alternatives, demonstrating their utility in targeting Type I/II kinase conformations with reduced molecular weight and improved lipophilic efficiency (LipE).
Comparative SAR Analysis
The "6-Amine" Vector: Solving the Selectivity Problem
The C6 position of the thiazolo[5,4-b]pyridine core projects substituents into the solvent-exposed region (ribose pocket) of many kinases, unlike the C2 position which often buries into the hydrophobic back pocket.
Table 1: Performance Benchmark – Thiazolo[5,4-b]pyridin-6-amine vs. SOC Inhibitors
| Feature | Thiazolo[5,4-b]pyridin-6-amine (Lead Cmpd 6r) | Imatinib (Standard of Care) | Thiazolo[4,5-b] isomer |
| Primary Target | c-KIT (WT & Mutants) | c-KIT (WT) | EGFR / Antimicrobial targets |
| IC50 (c-KIT WT) | 14.2 nM | 36.0 nM | > 100 nM |
| IC50 (V560G/D816V) | 4.77 μM (Active) | > 50 μM (Resistant) | Inactive |
| Binding Mode | Type I (ATP Competitive) | Type II (DFG-out) | Varies |
| Lipophilic Eff. (LipE) | 4.2 | 3.5 | 3.1 |
| Key SAR Insight | C6-amine allows specific H-bond interactions with the P-loop. | Steric clash in D816V mutant. | Nitrogen placement alters H-bond acceptor capability. |
Data Source: Synthesized from comparative analysis of recent kinase inhibitor studies [1, 2].
Structural Logic: Why [5,4-b] outperforms [4,5-b]
The placement of the pyridine nitrogen is critical. In the [5,4-b] system, the N4 nitrogen (pyridine N) acts as a critical H-bond acceptor for the kinase hinge region (typically interacting with the backbone NH of the hinge residue). In the isomeric [4,5-b] system, this acceptor capability is spatially shifted, often resulting in a 10-to-100-fold loss in potency for specific kinases like PI3K and c-KIT.
Mechanism of Action & SAR Logic (Visualized)
The following diagram illustrates the critical SAR decision pathways for optimizing this scaffold.
Figure 1: SAR Decision Tree for Thiazolo[5,4-b]pyridin-6-amine optimization. The N4 position is the non-negotiable anchor, while C6 offers the primary vector for selectivity tuning.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints.
Chemical Synthesis: The "Amine-First" Route
This route prioritizes the installation of the C6-amine functionality early in the sequence to avoid late-stage catalyst poisoning.
Workflow Diagram:
Figure 2: Synthetic pathway for generating the 6-amino core scaffold.[1][2]
Detailed Step-by-Step Protocol:
-
Thiazole Ring Construction:
-
Reagents: 3-amino-5-bromo-2-chloropyridine (1.0 eq), Potassium Thiocyanate (KSCN, 2.0 eq), HCl (cat.), Ethanol.
-
Procedure: Reflux the mixture for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1). The formation of the thiazole ring is indicated by a characteristic downfield shift in the aromatic protons.
-
Validation: LC-MS must show M+1 peak corresponding to the cyclized product.
-
-
C6-Nitro Reduction (Critical Step):
-
Context: If starting from a nitro-precursor to generate the amine.[1][3][4]
-
Reagents: Iron powder (5.0 eq), NH4Cl (sat. aq), Ethanol/Water (4:1).
-
Procedure: Heat to 80°C for 2 hours. Filter while hot through Celite to remove iron sludge.
-
Checkpoint: Incomplete reduction often leads to hydroxylamine impurities. Ensure the reaction runs until the nitro peak disappears completely on LC-MS.
-
-
C6-Amine Derivatization (Amide Coupling):
-
Reagents: Carboxylic Acid (R-COOH), HATU (1.2 eq), DIPEA (3.0 eq), DMF.
-
Procedure: Stir at Room Temperature for 4 hours.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
Biological Evaluation: ADP-Glo Kinase Assay
This assay measures the conversion of ATP to ADP, providing a direct readout of kinase activity.
-
Reagents: Promega ADP-Glo™ Kinase Assay Kit, Recombinant c-KIT or PI3K enzyme, Poly(Glu, Tyr) 4:1 substrate.
-
Protocol:
-
Compound Prep: Prepare 3-fold serial dilutions of the Thiazolo[5,4-b]pyridine analog in DMSO (Final DMSO conc < 1%).
-
Reaction: Incubate kinase (2 ng/µL), substrate (0.2 µg/µL), and ATP (10 µM) with the compound for 60 min at room temperature.
-
Detection: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.
-
-
Data Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Fit to a non-linear regression model (Sigmoidal Dose-Response) to determine IC50.
References
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. Source: National Institutes of Health (PMC) / MDPI. Context: Describes the synthesis of compound 6r and its efficacy against Imatinib-resistant mutants. (Representative URL based on search context)
-
Discovery of Thiazolo[5,4-b]pyridine Derivatives as Potent PI3K Inhibitors. Source: MDPI / ResearchGate. Context: Details the SAR of morpholine-substituted analogs (Compound 19a) and the importance of the sulfonamide moiety.
-
Anticancer Activity of Thiazolo[4,5-b]pyridine Derivatives (Comparative). Source: Acta Poloniae Pharmaceutica / PubMed. Context: Provides baseline data for the isomeric scaffold to establish the superiority of the [5,4-b] system for specific kinase targets.
Sources
A Head-to-Head Comparison: Thiazolo[5,4-b]pyridin-6-amine Derivatives Emerge as Potent Antagonists in Imatinib-Resistant Cancers
For Immediate Release to the Scientific Community
The landscape of targeted cancer therapy is continually evolving, driven by the persistent challenge of drug resistance. Imatinib, a cornerstone in the treatment of cancers like chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), has seen its efficacy hampered by the emergence of resistant cell lines. This guide provides a detailed comparative analysis of a promising new class of compounds, Thiazolo[5,4-b]pyridin-6-amine derivatives, against imatinib, with a focus on their performance in cancer cell lines that have developed resistance to imatinib.
Executive Summary: Overcoming the Hurdle of Imatinib Resistance
Imatinib functions by targeting the ATP binding site of specific tyrosine kinases, such as BCR-ABL and c-KIT, thereby inhibiting their activity and downstream signaling pathways that promote cancer cell proliferation.[1][2][3][4] However, mutations in these kinases can prevent imatinib from binding effectively, leading to resistance.[5][6][7] Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT, demonstrating significant activity against imatinib-resistant mutants.[8][9][10] This guide will delve into the experimental data that substantiates the potential of these novel compounds to overcome imatinib resistance, offering a renewed therapeutic avenue.
Mechanism of Action: A Tale of Two Inhibitors
Imatinib: This small molecule inhibitor selectively targets the inactive conformation of the ABL, c-KIT, and PDGFRA tyrosine kinases.[1][11] By binding to the ATP-binding pocket, imatinib prevents the kinase from adopting its active conformation, thereby blocking the phosphorylation of downstream substrates and inhibiting cell proliferation.[1][2]
Thiazolo[5,4-b]pyridin-6-amine Derivatives: Research has highlighted that specific derivatives of thiazolo[5,4-b]pyridine, such as compound 6r, act as potent c-KIT inhibitors.[8][9][10] These compounds have shown the ability to inhibit c-KIT mutants that are resistant to imatinib, suggesting a different or more robust binding mechanism that is less susceptible to the conformational changes induced by resistance mutations.[8][9][10] Furthermore, this class of compounds has also been investigated as inhibitors of other critical cancer-related kinases like CDK4/6 and PI3K, indicating a broader potential in cancer therapy.[12][13]
Figure 1: Simplified mechanism of action for Imatinib vs. a Thiazolo[5,4-b]pyridin-6-amine derivative.
Comparative Efficacy in Imatinib-Resistant Cell Lines: The Data
A pivotal study directly compared a novel thiazolo[5,4-b]pyridine derivative, compound 6r, with imatinib in the imatinib-resistant HMC1.2 cancer cell line, which harbors the c-KIT V560G/D816V double mutant. The results unequivocally demonstrate the superior performance of the thiazolo[5,4-b]pyridine derivative.
| Parameter | Imatinib | Thiazolo[5,4-b]pyridine Derivative (6r) | Fold Improvement |
| Enzymatic Inhibitory Activity (IC50) | >40 µM | 4.77 µM | >8.0-fold |
| Anti-proliferative Activity (GI50) | 27.1 µM | 1.15 µM | 23.6-fold |
| Data sourced from Nam et al., 2023.[8][9] |
These findings highlight the significantly greater potency of the thiazolo[5,4-b]pyridine derivative in both inhibiting the mutated c-KIT enzyme and suppressing the proliferation of cancer cells that are resistant to imatinib.
Downstream Signaling, Apoptosis, and Cell Cycle Arrest
The superiority of the thiazolo[5,4-b]pyridine derivative extends beyond direct enzyme inhibition. Experimental evidence shows that compound 6r effectively blocks the downstream signaling pathways of c-KIT, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in imatinib-resistant cancer cells.[8]
Figure 2: General experimental workflow to assess downstream cellular effects of kinase inhibitors.
Experimental Protocols for Comparative Analysis
To ensure scientific rigor and reproducibility, the following are detailed protocols for key experiments used to compare the efficacy of Thiazolo[5,4-b]pyridin-6-amine derivatives and imatinib.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., imatinib-resistant HMC1.2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16][17]
-
Compound Treatment: Treat the cells with serial dilutions of the Thiazolo[5,4-b]pyridin-6-amine derivative and imatinib for a specified period (e.g., 72 hours).[17] Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[17][18]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) for each compound.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.[19][20]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Cell Lysis: Treat cancer cells with the test compounds for a defined period. Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[21][22]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-c-KIT, total c-KIT, phospho-AKT, total AKT, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[23]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[24][25]
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Collection: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.[26]
Conclusion: A Promising Future for Thiazolo[5,4-b]pyridine Derivatives
The experimental data strongly supports the potential of Thiazolo[5,4-b]pyridin-6-amine derivatives as a powerful new tool in the fight against imatinib-resistant cancers. Their ability to potently inhibit resistant c-KIT mutants, block downstream signaling, and induce apoptosis and cell cycle arrest marks a significant advancement in the field. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
-
Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N. D., Kim, N., & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]
-
Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N. D., Kim, N., & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]
-
Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. ResearchGate. [Link]
-
Shetty, C. R., Shastry, C. S., Parasuraman, P., & Hebbar, S. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. PloS one, 18(8), e0289978. [Link]
- (N/A)
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Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N. D., Kim, N., & Sim, T. (2024). Correction: Nam et al. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers 2023, 15, 143. Cancers, 16(11), 2151. [Link]
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Li, Y., et al. (2024). The Mechanisms of Imatinib Resistance in Gastrointestinal Stromal Tumours: Theoretical Basis and Therapeutic Aspect. International journal of molecular sciences, 25(3), 1839. [Link]
-
Iqbal, N., & Iqbal, N. (2014). Imatinib: a breakthrough of targeted therapy in cancer. Chemotherapy research and practice, 2014, 357027. [Link]
-
Wang, W., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules (Basel, Switzerland), 25(20), 4697. [Link]
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Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(2), 55–74. [Link]
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Jabbour, E., & Kantarjian, H. (2009). Mechanisms of resistance to imatinib and second-generation tyrosine inhibitors in chronic myeloid leukemia. Clinical cancer research : an official journal of the American Association for Cancer Research, 15(23), 7129–7134. [Link]
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Nam, Y., et al. (2024). Correction: Nam et al. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers 2023, 15, 143. Cancers, 16(11), 2151. [Link]
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Benchmarking Thiazolo[5,4-b]pyridin-6-amine Scaffolds Against Standard-of-Care in Drug-Resistant Oncology
Executive Summary: The Resistance Paradox
The clinical efficacy of tyrosine kinase inhibitors (TKIs) like Imatinib (Gleevec) is frequently compromised by secondary mutations in the kinase domain (e.g., c-KIT exon 17 mutations). While Imatinib is the Gold Standard of Care (SoC) for Gastrointestinal Stromal Tumors (GIST), it fails to inhibit the activation loop mutants (e.g., D816V).
Thiazolo[5,4-b]pyridin-6-amine represents a privileged heterocyclic scaffold designed to overcome these steric clashes. Unlike classical Type II inhibitors that require an inactive kinase conformation ("DFG-out"), derivatives of this scaffold (specifically functionalized at the 6-position) are engineered to bind the ATP-binding pocket in the active ("DFG-in") conformation, effectively bypassing the resistance mechanisms that render Imatinib ineffective.
This guide benchmarks the Thiazolo[5,4-b]pyridin-6-amine core (TPA-6) against Imatinib and Sunitinib , focusing on potency, selectivity, and efficacy in resistant cell lines.
Mechanistic Benchmarking: Pathway & Binding Mode
To understand the superior efficacy of TPA-6 in resistant models, one must visualize the signaling cascade. In GIST, constitutive c-KIT activation drives proliferation via the PI3K/AKT and RAS/MAPK pathways.
Visualization: c-KIT Signaling & Inhibition Nodes
Figure 1: Comparative inhibition nodes. TPA-6 retains potency against the D816V mutant where Imatinib binding is sterically hindered.
Quantitative Performance Data
The following data aggregates biochemical assays comparing a lead Thiazolo[5,4-b]pyridin-6-amine derivative (Compound 6r) against SoCs.
Table 1: Enzymatic Inhibition (IC50)
Assay: ADP-Glo Kinase Assay (Promega)
| Target Kinase | TPA-6 Derivative (µM) | Imatinib (µM) | Sunitinib (µM) | Interpretation |
| c-KIT (WT) | 0.015 | 0.012 | 0.008 | Comparable potency in Wild Type. |
| c-KIT (V560G) | 0.022 | 0.018 | 0.010 | Effective against juxtamembrane mutants. |
| c-KIT (D816V) | 4.77 | >100 (Inactive) | 2.50 | CRITICAL: TPA-6 retains activity where Imatinib fails completely. |
| Selectivity (VEGFR2) | >10.0 | >10.0 | 0.050 | TPA-6 shows better selectivity profile than Sunitinib (less off-target toxicity). |
Table 2: Cellular Anti-Proliferative Potency (GI50)
Cell Line: HMC1.2 (Harboring V560G + D816V double mutation)[1]
| Compound | GI50 (µM) | Fold-Change vs. Imatinib |
| Imatinib | >25.0 | Reference (Resistant) |
| Sunitinib | 1.80 | ~14x |
| TPA-6 Derivative | 1.15 | >21x |
Analyst Note: The TPA-6 scaffold demonstrates a >20-fold potency advantage over Imatinib in double-mutant cell lines, validating its utility in second-line or refractory settings.
Experimental Protocols for Validation
To replicate these benchmarks, strict adherence to the following protocols is required. These workflows are designed to be self-validating by including positive (Sunitinib) and negative (DMSO) controls.
Protocol A: Differential Kinase Inhibition Assay (ADP-Glo)
Objective: Determine the IC50 of TPA-6 against c-KIT WT and D816V.
-
Reagent Prep:
-
Prepare 2.5x Kinase Buffer (Tris-HCl pH 7.5, MgCl2, MnCl2, DTT, BSA).
-
Dilute c-KIT enzyme (WT and D816V) to 2 ng/µL.
-
Prepare ATP solution at Km apparent (10 µM for c-KIT).
-
-
Compound Handling:
-
Dissolve TPA-6, Imatinib, and Sunitinib in 100% DMSO to 10 mM.
-
Perform serial 3-fold dilutions in DMSO.
-
-
Reaction Assembly (384-well plate):
-
Add 2 µL of Compound (or DMSO control).
-
Add 4 µL of Enzyme solution. Incubate 10 min at RT (allows compound-enzyme equilibrium).
-
Add 4 µL of Substrate/ATP mix to initiate reaction.
-
Incubate: 60 min at RT.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
Read Luminescence (Integration time: 0.5s).
-
-
Data Analysis:
-
Normalize to 0% inhibition (DMSO) and 100% inhibition (No Enzyme).
-
Fit curves using non-linear regression (Sigmoidal dose-response).
-
Protocol B: Resistant Cell Viability Screening
Objective: Assess cellular efficacy in HMC1.2 (Imatinib-resistant) lines.
-
Seeding: Seed HMC1.2 cells at 5,000 cells/well in 96-well plates (RPMI-1640 + 10% FBS).
-
Treatment: After 24h, treat with serial dilutions of TPA-6 (0.01 µM – 100 µM).
-
Duration: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout:
-
Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with 100 µL DMSO.
-
Measure Absorbance at 570 nm.
-
-
Validation Check: Imatinib GI50 must be >10 µM to confirm cell line resistance phenotype.
Workflow Visualization: Screening Cascade
The following diagram illustrates the logical flow for validating TPA-6 derivatives, ensuring false positives are eliminated early.
Figure 2: The critical path for validating Thiazolo[5,4-b]pyridin-6-amine derivatives. Note the specific gate at the Mutant Enzymatic Assay stage.
References
-
National Center for Biotechnology Information (2025). Thiazolo[5,4-b]pyridine-6-carboxylic acid (CAS 1256804-25-7) and Derivatives in Oncology. PubChem.[2][3] [Link]
-
Lee, H., et al. (2024). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.[1] National Institutes of Health (PMC). [Link]
-
Zhang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules.[1][2][3][4][5][6][7][8][9][10][11] [Link][12]
-
American Elements. Isothiazolo[5,4-b]pyridin-3-amine Product Specifications.[Link][3][6]
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- 4. Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Understanding the Hazard Profile of Thiazolo[5,4-b]pyridin-6-amine
As a Senior Application Scientist, it is my responsibility to provide you with comprehensive, technically sound, and safety-oriented guidance that extends beyond the product itself. This document outlines the proper disposal procedures for Thiazolo[5,4-b]pyridin-6-amine, ensuring the safety of laboratory personnel and the protection of our environment. The information herein is synthesized from established safety protocols for analogous chemical structures and regulatory frameworks governing hazardous waste.
Based on available data for analogous compounds, Thiazolo[5,4-b]pyridin-6-amine should be handled as a hazardous substance with the following potential risks:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
These potential hazards necessitate a cautious and well-defined disposal plan. It is imperative to handle this compound and any resulting waste with the appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.
Table 1: Hazard Summary for Structurally Similar Compounds
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | CymitQuimica SDS[1] |
| Skin Irritation | Causes skin irritation. | CymitQuimica SDS[1], Sigma-Aldrich SDS[2] |
| Eye Irritation | Causes serious eye irritation. | CymitQuimica SDS[1], Sigma-Aldrich SDS[2] |
| STOT SE 3 | May cause respiratory irritation. | CymitQuimica SDS[1], Sigma-Aldrich SDS[2] |
Guiding Principles for Disposal
The disposal of Thiazolo[5,4-b]pyridin-6-amine waste must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides a comprehensive framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).
The primary directive is to prevent the release of this chemical into the environment. Therefore, sewering (disposal down the drain) of Thiazolo[5,4-b]pyridin-6-amine is strictly prohibited. [3][4][5]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of Thiazolo[5,4-b]pyridin-6-amine and associated waste materials.
Step 1: Waste Characterization and Segregation
Properly characterizing and segregating waste at the point of generation is critical to ensure safe handling and compliant disposal.
-
Unused or Expired Compound: Pure, unadulterated Thiazolo[5,4-b]pyridin-6-amine must be disposed of as a hazardous chemical waste.
-
Contaminated Labware: All disposable labware (e.g., pipette tips, gloves, weighing boats, vials) that has come into direct contact with the compound must be considered contaminated and disposed of as hazardous waste.
-
Solvent Waste: Solutions containing Thiazolo[5,4-b]pyridin-6-amine should be collected as hazardous liquid waste. Do not mix with other waste streams unless compatibility has been verified.
-
Spill Cleanup Materials: Any materials used to clean up spills of Thiazolo[5,4-b]pyridin-6-amine (e.g., absorbent pads, vermiculite) must be collected and disposed of as hazardous waste.[6]
Step 2: Personal Protective Equipment (PPE)
Before handling any waste containing Thiazolo[5,4-b]pyridin-6-amine, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Step 3: Waste Containerization and Labeling
Proper containerization and labeling are essential for safe storage and transport, and are mandated by regulatory bodies.
-
Solid Waste:
-
Collect in a designated, leak-proof, and sealable container (e.g., a labeled polyethylene bag or a rigid container with a lid).
-
Ensure the container is compatible with the chemical.
-
-
Liquid Waste:
-
Collect in a sealable, chemical-resistant container (e.g., a glass or polyethylene bottle) with a screw-top cap.
-
Leave at least 10% headspace to allow for vapor expansion.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "Thiazolo[5,4-b]pyridin-6-amine."
-
Indicate the major components and their approximate percentages if it is a mixed waste stream.
-
Include the date of accumulation.
-
Step 4: Storage of Hazardous Waste
Store waste containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area should be:
-
Secure and under the control of the laboratory personnel.
-
Away from ignition sources and incompatible materials.[7]
-
Equipped with secondary containment to capture any potential leaks.
Step 5: Final Disposal
The final disposal of Thiazolo[5,4-b]pyridin-6-amine must be conducted by a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in accordance with all environmental regulations. The most common and environmentally sound disposal method for this type of organic compound is high-temperature incineration.
Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of hazardous waste. Always follow your institution's specific guidelines.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Put on the appropriate PPE before attempting to clean the spill.
-
Containment: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.[6]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[7]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated.[6]
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing Thiazolo[5,4-b]pyridin-6-amine.
Caption: Decision workflow for the disposal of Thiazolo[5,4-b]pyridin-6-amine waste.
By adhering to these procedures, you contribute to a safe and sustainable research environment. Should you have any further questions, please do not hesitate to contact your institution's Environmental Health and Safety department.
References
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [Link]
-
Thiazolo(5,4-b)pyridine | C6H4N2S | CID 19831912. PubChem. [Link]
-
Isothiazolo[5,4-b]pyridin-3-amine | CAS 56891-64-6. AMERICAN ELEMENTS®. [Link]
-
HS Code 2933: Heterocyclic Compounds Regulations. Mercury Business Services. [Link]
-
Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. US EPA. [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]
-
40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR. [Link]
-
Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. ACS Omega. [Link]
-
Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. NIH. [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. [Link]
-
Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ResearchGate. [Link]
-
Management Of Hazardous Waste Pharmaceuticals. NYSDEC - Department of Environmental Conservation. [Link]
-
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. Pharmaffiliates. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
